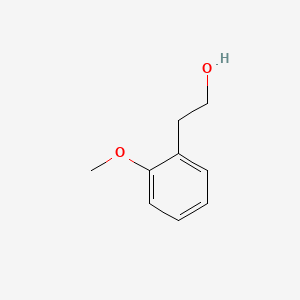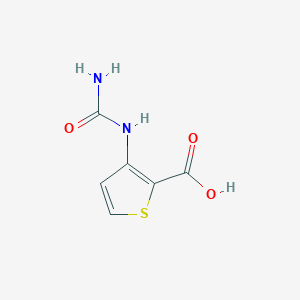![molecular formula C18H15ClN2O2 B1362717 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile](/img/structure/B1362717.png)
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile is a complex organic compound with a unique structure that includes a chloro group, a dimethylamino group, and a benzenecarbonitrile moiety
Vorbereitungsmethoden
The synthesis of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the acrylate intermediate: This step involves the reaction of a suitable acrylate precursor with dimethylamine under controlled conditions to form the dimethylamino acrylate intermediate.
Coupling with phenol derivative: The intermediate is then coupled with a phenol derivative in the presence of a base to form the phenoxy acrylate.
Introduction of the chloro group: The phenoxy acrylate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the benzenecarbonitrile: Finally, the chloro-substituted phenoxy acrylate is reacted with a suitable nitrile source to form the desired benzenecarbonitrile compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile can be compared with other similar compounds, such as:
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzonitrile: This compound has a similar structure but lacks the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzamide: This compound has an amide group instead of the carbonitrile group.
2-Chloro-6-{4-[3-(dimethylamino)acryloyl]phenoxy}benzaldehyde: This compound has an aldehyde group instead of the carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15ClN2O2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-chloro-6-[4-[3-(dimethylamino)prop-2-enoyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)11-10-17(22)13-6-8-14(9-7-13)23-18-5-3-4-16(19)15(18)12-20/h3-11H,1-2H3 |
InChI-Schlüssel |
TTWCBSZHMSVJBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















